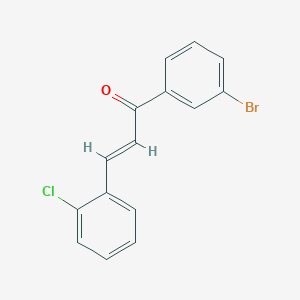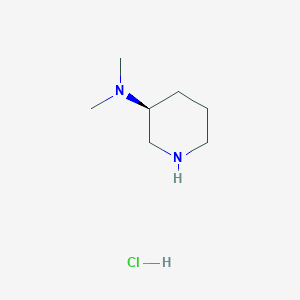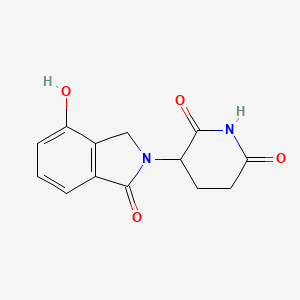
3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione
Vue d'ensemble
Description
3-(4-Hydroxy-1-oxoisoindolin-2-yl)pipéridine-2,6-dione est un composé chimique avec la formule moléculaire C13H12N2O4. Il s'agit d'un dérivé de la thalidomide et a montré un potentiel dans diverses applications scientifiques et médicales. Ce composé combine les éléments structuraux de la pipéridine-2,6-dione et de l'hydroxy-isoindolinone substituée, ce qui en fait une molécule prometteuse en chimie médicinale .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 3-(4-Hydroxy-1-oxoisoindolin-2-yl)pipéridine-2,6-dione peut être réalisée par diverses voies de synthèse. Une méthode courante implique la réaction du chlorure de benzoyle avec un intermédiaire N-bromo-1-oxoisoindolin-2-méthylène-2-carbonyle . Les conditions de réaction comprennent généralement une atmosphère inerte et une température ambiante pour assurer la stabilité du composé .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas largement documentées. le processus de synthèse peut être mis à l'échelle en optimisant les conditions de réaction et en utilisant des catalyseurs appropriés pour augmenter le rendement et la pureté .
Analyse Des Réactions Chimiques
Types de réactions
3-(4-Hydroxy-1-oxoisoindolin-2-yl)pipéridine-2,6-dione subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé pour former différents dérivés.
Réduction: Les réactions de réduction peuvent modifier les groupes fonctionnels, conduisant à de nouveaux composés.
Substitution: Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de réaction varient en fonction du produit souhaité mais impliquent généralement des températures contrôlées et des atmosphères inertes .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés substitués du composé d'origine, qui peuvent avoir des propriétés biologiques et chimiques différentes .
Applications de recherche scientifique
3-(4-Hydroxy-1-oxoisoindolin-2-yl)pipéridine-2,6-dione a plusieurs applications de recherche scientifique:
Chimie: Utilisé comme intermédiaire dans la synthèse d'autres molécules complexes.
Biologie: Etudié pour ses effets potentiels sur les processus cellulaires et les interactions protéiques.
Industrie: Utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de 3-(4-Hydroxy-1-oxoisoindolin-2-yl)pipéridine-2,6-dione implique son interaction avec des cibles moléculaires telles que l'ubiquitine E3 ligase céréblon. Cette interaction induit la dégradation des facteurs de transcription Ikaros, conduisant à divers effets biologiques . La structure du composé lui permet de se lier à des protéines spécifiques et de moduler leur activité, ce qui en fait un outil précieux dans le développement de médicaments .
Applications De Recherche Scientifique
3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential effects on cellular processes and protein interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves its interaction with molecular targets such as ubiquitin E3 ligase cereblon. This interaction induces the degradation of Ikaros transcription factors, leading to various biological effects . The compound’s structure allows it to bind to specific proteins and modulate their activity, making it a valuable tool in drug development .
Comparaison Avec Des Composés Similaires
Composés similaires
Lénalidomide: Un dérivé de la thalidomide avec des éléments structuraux et une activité biologique similaires.
Thalidomide: Le composé parent à partir duquel 3-(4-Hydroxy-1-oxoisoindolin-2-yl)pipéridine-2,6-dione est dérivé.
Unicité
3-(4-Hydroxy-1-oxoisoindolin-2-yl)pipéridine-2,6-dione est unique en raison de ses modifications structurales spécifiques, qui améliorent son activité biologique et réduisent les effets secondaires potentiels par rapport à son composé parent, la thalidomide . Sa capacité à interagir avec des cibles moléculaires spécifiques en fait un candidat prometteur pour des recherches et des développements supplémentaires dans divers domaines scientifiques .
Propriétés
IUPAC Name |
3-(7-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c16-10-3-1-2-7-8(10)6-15(13(7)19)9-4-5-11(17)14-12(9)18/h1-3,9,16H,4-6H2,(H,14,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPRKOYQOBYISD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3079096.png)


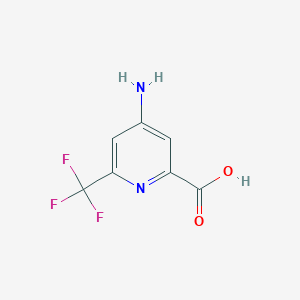
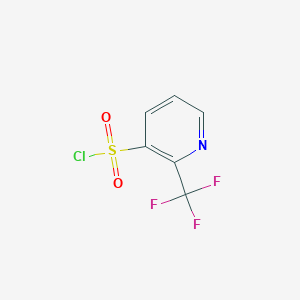

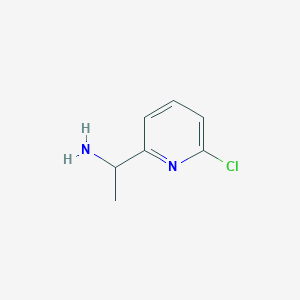

acetic acid](/img/structure/B3079150.png)
